![molecular formula C9H13N3O2 B2448163 3-methyl-6-morpholinopyrimidin-4(3H)-one CAS No. 2310206-61-0](/img/structure/B2448163.png)
3-methyl-6-morpholinopyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-6-morpholinopyrimidin-4(3H)-one, also known as UCN-01, is a synthetic compound that has been studied extensively for its potential therapeutic applications. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies. This compound belongs to the family of pyrimidine derivatives and has a molecular formula of C12H16N2O2.
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Sheet Structures
Research on hydrogen-bonded sheet structures in derivatives of 3-methyl-6-morpholinopyrimidin-4(3H)-one has revealed insights into the electronic polarization and planarity of pyrimidine rings. These compounds exhibit significant electronic polarization, with the degree of polarization varying among different derivatives. The study of these structures, including neutral, anionic, and hydrated forms, has provided valuable information on the intramolecular and intermolecular hydrogen bonding that leads to the formation of sheet structures of varying constructions. This knowledge is crucial for understanding the molecular basis of the interactions and stability of these compounds (Orozco et al., 2008).
Inhibitors of the PI3K-AKT-mTOR Pathway
The discovery and application of 3-oxabicyclo[4.1.0]heptane as a non-nitrogen containing morpholine isostere in the development of novel inhibitors of the PI3K-AKT-mTOR pathway highlight the compound's significance in cancer research. By mimicking the morpholine's ability to form key hydrogen bonding interactions and providing selectivity over the broader kinome, this research has identified potent selective dual inhibitors of mTORC1 and mTORC2, marking a significant step forward in the development of cancer therapeutics (Hobbs et al., 2019).
Antiproliferative Agents
A study exploring the potential of 4-methyl-6-morpholinopyrimidine derivatives as anticancer agents demonstrated these compounds' efficacy in inhibiting cancer cell proliferation through the induction of apoptosis. Specifically, derivatives 4c and 5h showed potent anticancer activity against human cancer cell lines, suggesting their potential for further exploration as anticancer properties. This research contributes to the expanding knowledge on pyrimidine derivatives as promising anticancer agents (Gaonkar et al., 2018).
Synthesis and Molecular Docking
The synthesis of new morpholine-based heterocycles and their evaluation for antitumor activity emphasizes the versatility and potential of 3-methyl-6-morpholinopyrimidin-4(3H)-one derivatives. These compounds have been shown to possess promising activities against cancer cell lines, underscoring their potential in antitumor drug development. Computational studies further support their biological activity, offering insights into their mechanisms of action and potential therapeutic applications (Muhammad et al., 2017).
Eigenschaften
IUPAC Name |
3-methyl-6-morpholin-4-ylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-11-7-10-8(6-9(11)13)12-2-4-14-5-3-12/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUUXHPGHFDWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-morpholinopyrimidin-4(3H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.